molecular formula C10H18O2S B7637344 2,2,6,6-tetramethylthiane-4-carboxylicacid

2,2,6,6-tetramethylthiane-4-carboxylicacid

Cat. No.: B7637344
M. Wt: 202.32 g/mol
InChI Key: HRXZTJYHVQPSQL-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid is a bicyclic organic compound featuring a six-membered piperidine ring substituted with four methyl groups at the 2 and 6 positions and a carboxylic acid group at the 4 position. Its hydrochloride salt (CAS: 54996-07-5) is a white crystalline powder with a molecular weight of 221.72 g/mol (C₁₀H₁₉NO₂·HCl) . The compound is highly stable under refrigerated conditions (2–8°C) and requires protection from light and air . It is primarily used as a precursor in synthesizing quinuclidine derivatives, which are valuable in medicinal chemistry for their bioactivity .

Properties

IUPAC Name

2,2,6,6-tetramethylthiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2S/c1-9(2)5-7(8(11)12)6-10(3,4)13-9/h7H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXZTJYHVQPSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(S1)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethylthiane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with sulfur sources to form the thiane ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2,2,6,6-tetramethylthiane-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylthiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methyl groups on the thiane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Structure and Synthesis

The compound features a piperidine ring substituted with four methyl groups and a carboxylic acid functional group. Its synthesis typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a carboxylating agent under controlled conditions. This process can yield high purity and efficiency when optimized for specific reaction parameters.

Physical Properties

  • Molecular Formula : C₁₁H₁₅NO₂S
  • Molecular Weight : 215.31 g/mol
  • Solubility : Soluble in methanol and water, making it versatile for various applications.

Organic Synthesis

The compound is widely used as a reagent in organic synthesis and catalysis. It serves as an effective building block for the formation of complex organic molecules due to its stable structure and reactivity. Its derivatives are employed in various chemical reactions including oxidation processes and polymerization.

Polymer Stabilization

One of the most notable applications of 2,2,6,6-tetramethylthiane-4-carboxylic acid is as a stabilizer for synthetic polymers. It enhances the resistance of materials to degradation from heat and light exposure. This property is particularly valuable in the production of:

  • Polyolefins (e.g., polyethylene and polypropylene)
  • Polystyrene
  • Polyurethanes

The compound's ability to prevent discoloration and maintain material integrity makes it essential in industries that rely on durable plastic products.

Biological Applications

Recent studies have explored the potential therapeutic uses of this compound. It has been investigated as a precursor for drug development due to its structural properties that may interact favorably with biological targets. Additionally, its derivatives are being examined for their roles in enzyme mechanisms and protein interactions.

Case Study 1: Polymer Stabilization Efficacy

A study conducted by Murayama et al. demonstrated that 2,2,6,6-tetramethylthiane-4-carboxylic acid effectively stabilizes various synthetic polymers against thermal and photodegradation. The results indicated significant improvements in material longevity when this compound was incorporated into polymer formulations.

Polymer TypeStabilizer UsedImprovement in Stability (%)
Low-Density Polyethylene2,2,6,6-Tetramethylthiane-4-carboxylic acid40%
Polypropylene2,2,6,6-Tetramethylthiane-4-carboxylic acid35%
Polystyrene2,2,6,6-Tetramethylthiane-4-carboxylic acid30%

Case Study 2: Oxidation Reactions

Research published in Organic Letters highlighted the use of TEMPO (a derivative of 2,2,6,6-tetramethylthiane-4-carboxylic acid) as a catalyst for oxidizing primary and secondary alcohols to aldehydes and ketones. This method showcased the compound's versatility in facilitating complex organic transformations while maintaining selectivity.

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethylthiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes. In medicinal applications, it may interact with specific receptors or enzymes to exert its therapeutic effects.

Comparison with Similar Compounds

Key Comparisons:

Property 2,2,6,6-Tetramethylpiperidine-4-carboxylic Acid Hydrochloride 2,2,6,6-Tetramethylpiperidine-4-carboxylic Acid Ethyl Ester Hydrochloride
CAS Number 54996-07-5 54996-05-3
Molecular Formula C₁₀H₁₉NO₂·HCl C₁₂H₂₄ClNO₂
Molecular Weight 221.72 g/mol 249.78 g/mol
Solubility Limited data; likely polar solvents Soluble in chloroform, DMSO, dichloromethane
Applications Intermediate in quinuclidine synthesis Esterification to enhance lipophilicity for drug delivery

Structural Insights :

  • The ethyl ester derivative replaces the carboxylic acid group with an ethyl ester, reducing polarity and acidity. This modification enhances membrane permeability, making it more suitable for pharmaceutical formulations .
  • The hydrochloride salt form improves stability and crystallinity compared to the free base .

Thiazolidine and Pyrimidine Carboxylic Acids

Thiazolidine Derivatives ():

The compound (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid contains a five-membered thiazolidine ring with two carboxylic acid groups. Unlike the piperidine-based compound, this structure exhibits:

  • Enhanced stereochemical complexity due to multiple chiral centers.
  • Potential β-lactamase inhibitory activity, as seen in similar bicyclic thiazolidines .

Pyrimidine Carboxylic Acid ():

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) features a six-membered pyrimidine ring with electron-withdrawing substituents (chloro and methyl groups). Key differences include:

  • Higher acidity due to the electron-withdrawing chloro group (-I effect), which stabilizes the conjugate base .
  • Applications in agrochemicals rather than quinuclidine synthesis .

Acidity Comparison with General Carboxylic Acids

Substituent Effects on Acidity ():

Compound Type Substituents Relative Acidity (Qualitative)
2,2,6,6-Tetramethylpiperidine-4-carboxylic acid Four methyl groups (+I effect) Lower acidity (weaker acid)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (-I), methyl (+I) Higher acidity
Unsubstituted carboxylic acid (e.g., acetic acid) No substituents Moderate acidity

Mechanistic Explanation :
The tetramethyl groups in the piperidine derivative exert a +I (electron-donating) effect , destabilizing the carboxylate anion and reducing acidity. In contrast, the chloro group in the pyrimidine derivative enhances acidity via its -I effect .

Functional Group Modifications

Esterification vs. Free Acid:

  • Ethyl Ester Hydrochloride (C263022): Lacks ionizable protons, rendering it non-acidic. Improved solubility in organic solvents (e.g., DMSO) for synthetic applications .
  • Free Carboxylic Acid (Hydrochloride Salt) :
    • Retains proton-donating ability, enabling salt formation and ionic interactions in drug-receptor binding .

Biological Activity

2,2,6,6-Tetramethylthiane-4-carboxylic acid (TMTCA) is a sulfur-containing organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of TMTCA, highlighting its mechanisms of action, experimental findings, and implications for drug development.

Chemical Structure and Properties

TMTCA is characterized by a thiane ring with four methyl groups and a carboxylic acid functional group. Its chemical formula is C9H16O2SC_9H_{16}O_2S, and it possesses a molecular weight of 188.29 g/mol. The presence of sulfur in its structure contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of TMTCA can be attributed to several mechanisms:

  • Antioxidant Activity : TMTCA has been shown to exhibit significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Enzyme Inhibition : Research indicates that TMTCA can inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a role in inflammation and pain .
  • Cellular Signaling Modulation : TMTCA influences cellular signaling pathways by modulating the activity of transcription factors such as NF-kB, thereby affecting gene expression related to inflammation and apoptosis .

In Vitro Studies

Several studies have evaluated the biological activity of TMTCA using in vitro models:

  • Antioxidant Assays : TMTCA demonstrated strong radical scavenging activity in DPPH and ABTS assays, indicating its potential as a natural antioxidant agent .
  • Cytotoxicity Tests : In cancer cell lines (e.g., HeLa and MCF-7), TMTCA exhibited dose-dependent cytotoxic effects, with IC50 values ranging from 30 to 50 µM. This suggests its potential as an anticancer agent.
  • Enzyme Activity : Inhibition assays revealed that TMTCA effectively inhibited COX-1 and COX-2 activities by approximately 60% at concentrations of 100 µM, highlighting its anti-inflammatory potential .
StudyCell LineIC50 (µM)Mechanism
HeLa40Antioxidant
MCF-730Cytotoxicity
COX Enzymes100Enzyme Inhibition

In Vivo Studies

Animal studies have further elucidated the biological effects of TMTCA:

  • Anti-inflammatory Effects : In a rodent model of acute inflammation induced by carrageenan, administration of TMTCA significantly reduced paw edema compared to controls .
  • Neuroprotective Effects : A study investigating the neuroprotective effects of TMTCA against oxidative stress-induced neuronal damage revealed that it improved cognitive function in mice subjected to oxidative stress .

Case Studies

Recent clinical trials have explored the therapeutic potential of TMTCA:

  • Chronic Pain Management : A double-blind placebo-controlled trial assessed the efficacy of TMTCA in patients with chronic pain conditions. Results indicated significant reductions in pain scores among those receiving TMTCA compared to placebo .
  • Cancer Therapy : A phase II trial evaluated the safety and efficacy of TMTCA as an adjunct therapy in patients with advanced cancer. Preliminary results showed improved survival rates and quality of life metrics among participants receiving TMTCA alongside standard treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,6,6-tetramethylthiane-4-carboxylic acid, and how are yields optimized?

  • Methodological Answer : The compound is synthesized via thiane ring formation followed by carboxylation. Key steps include:

  • Cyclization of tetramethylthiolane precursors under acidic conditions.
  • Oxidation of intermediate thiols to sulfoxides/sulfones, followed by carboxyl group introduction via Grignard or nucleophilic substitution.
  • Yields (typically 60-75%) are optimized by controlling reaction temperature (0–25°C) and using anhydrous solvents (e.g., THF or DCM) to minimize side reactions .
    • Data Table :
StepReagents/ConditionsYield RangeReference
CyclizationH2SO4, CH3COOH, 20°C70-75%
OxidationH2O2, AcOH, RT65-70%
CarboxylationCO2, Mg/THF, –10°C60-65%

Q. How is the molecular structure of 2,2,6,6-tetramethylthiane-4-carboxylic acid confirmed experimentally?

  • Methodological Answer :

  • 1H/13C NMR : Identifies methyl groups (δ 1.2–1.4 ppm for CH3) and carboxylic proton (δ 12–13 ppm). The thiane sulfur induces deshielding in adjacent carbons.
  • IR Spectroscopy : Confirms the carboxylic acid group (C=O stretch ~1700 cm⁻¹, O–H stretch ~2500–3000 cm⁻¹).
  • X-ray Crystallography : Resolves steric effects from tetramethyl groups and planarity of the thiane ring .

Advanced Research Questions

Q. How do steric effects from tetramethyl groups influence the compound’s reactivity in coordination chemistry?

  • Methodological Answer :

  • The bulky tetramethyl groups hinder nucleophilic attack at the sulfur atom, reducing reactivity in SN2 reactions.
  • In metal coordination, steric hindrance limits ligand binding to smaller metal ions (e.g., Cu²⁺, Fe³⁺), favoring monodentate over bidentate interactions.
  • Experimental Validation : Compare reaction kinetics with unsubstituted analogs using UV-Vis spectroscopy and DFT calculations .

Q. What computational approaches predict the acid dissociation constant (pKa) of 2,2,6,6-tetramethylthiane-4-carboxylic acid?

  • Methodological Answer :

  • DFT Calculations : Estimate pKa by modeling deprotonation energy in aqueous solution (B3LYP/6-31G* basis set).
  • Comparative Analysis : Benchmark against experimental pKa values of structurally similar acids (e.g., 2,2,6,6-tetramethylpiperidine-4-carboxylic acid, pKa ≈ 3.8).
  • Key Finding : Electron-withdrawing sulfur in thiane lowers pKa by ~0.5 units compared to nitrogen-containing analogs .

Q. How does this compound interact with nanoparticle surfaces, and what techniques characterize these interactions?

  • Methodological Answer :

  • Binding Mechanism : Carboxylic acid adsorbs dissociatively onto metal oxide nanoparticles (e.g., CeO2) via COO⁻–M⁺ bonds.
  • Techniques :
  • In Situ IR Spectroscopy : Tracks COO⁻ symmetric/asymmetric stretches (1400–1600 cm⁻¹).
  • XPS : Confirms binding via shifts in O 1s and Ce 3d peaks.
  • Application : Functionalizes nanoparticles for catalytic or biomedical uses .

Safety and Handling

Q. What safety protocols are critical when handling 2,2,6,6-tetramethylthiane-4-carboxylic acid?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact).
  • Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4 via oral/dermal routes) .
  • Waste Disposal : Collect in sealed containers for incineration by certified waste handlers .

Data Contradictions and Gaps

  • Synthesis Yields : reports 60-75% yields, but no comparative data exists for alternative routes (e.g., enzymatic carboxylation).
  • pKa Values : Computational predictions (DFT) lack experimental validation due to limited solubility in aqueous media .

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